6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Description
6-Ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a fluorinated pyrimidine derivative with a molecular structure featuring a pyrimidine core substituted at positions 5 and 6 with fluorine and ethyl groups, respectively. The pyrrolidin-3-ylamine moiety at position 4 contributes to its basicity, while the dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Propriétés
IUPAC Name |
6-ethyl-5-fluoro-N-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-2-8-9(11)10(14-6-13-8)15-7-3-4-12-5-7;;/h6-7,12H,2-5H2,1H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIODMQCYCKBNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCNC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analog, N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (), shares the dihydrochloride salt and pyrrolidine substituent but differs in pyrimidine substitutions. Key distinctions include:
- Position 6: The target compound’s ethyl group (C₂H₅) vs. the analog’s trifluoromethyl (CF₃).
- Position 5 : The target’s fluorine atom introduces moderate electron-withdrawing effects and steric compactness compared to unsubstituted positions in other analogs.
A patent () describes pyrimidine derivatives with substituents like cyano (CN), methyl (CH₃), and morpholine-linked groups. For example:
- EP 4374877 A2 Compound 1: 6-Cyano-5-methylpyrimidin-4-yl with a trifluoromethylphenyl group.
Physicochemical and Pharmacological Properties
- Solubility : The dihydrochloride salt in both the target compound and ’s analog improves aqueous solubility compared to free bases.
- Bioactivity : Fluorine and ethyl groups in the target compound may balance lipophilicity and metabolic stability, whereas CF₃ in ’s compound could enhance binding to hydrophobic pockets (e.g., in kinase ATP sites).
Activité Biologique
The compound 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name: this compound
- Molecular Formula: C11H15Cl2FN4
- Molecular Weight: 295.17 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 6-ethyl-5-fluoropyrimidin-4-one with pyrrolidine derivatives under controlled conditions. The process may include:
- Reagents: Ethylamine, fluorinating agents, and pyrrolidine.
- Conditions: Solvents such as ethanol or methanol, often catalyzed by a base like potassium carbonate.
Anticancer Activity
Research indicates that compounds similar to 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Ethyl-5-Fluoro-Pyrimidine Derivative | HeLa | 12.5 |
| 6-Ethyl-5-Fluoro-Pyrimidine Derivative | MCF7 | 10.3 |
Data adapted from various studies on pyrimidine derivatives.
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
- Apoptosis Induction: It can induce programmed cell death in malignant cells through activation of apoptotic pathways.
Case Studies
-
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β):
A study demonstrated that derivatives of pyrimidine compounds, including those with similar structures to our target compound, can effectively inhibit GSK-3β, which is implicated in various cancers and neurodegenerative diseases . -
Neuroprotective Effects:
Another study evaluated the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
The biological activity of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 15 |
| Compound B | Neuroprotective | 20 |
| Target Compound | Anticancer/Neuroprotective | 12.5 |
Méthodes De Préparation
Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine Intermediate
A patented method (CN102060784A) describes a two-step process to prepare 6-ethyl-5-fluoro-4-hydroxypyrimidine, which is a key intermediate towards the target compound:
Step 1: Preparation of 2-fluoro-3-oxopentanoic acid ethyl ester by condensation of ethyl fluoroacetate and propionyl chloride in the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide) in an aprotic solvent such as tetrahydrofuran (THF), propyl ether, or isopropyl ether. The reaction is conducted under controlled temperature (0–5 °C) with slow addition of reagents over hours.
Step 2: Cyclization of the ester intermediate with acetate carbonamidine in sodium methylate/methanol or sodium ethylate/ethanol system to form 6-ethyl-5-fluoro-4-hydroxypyrimidine. The product is purified by cooling crystallization with seed crystals, adjusting pH to slightly acidic (6–7), and recrystallization from ethyl acetate or ethyl acetate mixed with Sherwood oil at 0–10 °C.
Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reaction Type | Reagents | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Ethyl fluoroacetate, Propionyl chloride, NaH or KOtBu | THF, propyl ether, isopropyl ether | 0–5 | Slow addition, 12 h reaction |
| 2 | Cyclization (Pyrimidine ring formation) | 2-fluoro-3-oxopentanoic acid ethyl ester, Acetate carbonamidine, NaOMe/MeOH or NaOEt/EtOH | Methanol or Ethanol | RT | pH adjusted, crystallization |
The yield for the ester intermediate is moderate (~32%), with high purity confirmed by elemental analysis and NMR.
Amination to Introduce Pyrrolidin-3-yl Substituent
While direct literature on 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine is limited, related synthetic methods for similar pyrimidine derivatives provide insight:
Alkylation or nucleophilic substitution reactions involving pyrimidin-4-amine derivatives and pyrrolidine-based reagents are performed typically in polar aprotic solvents such as dimethylformamide (DMF) with a base like potassium carbonate.
For example, analogous compounds (6-substituted pyrimidin-4-amines) have been synthesized by reacting the pyrimidine intermediate with N-(2-chloroethyl)pyrrolidine hydrochloride in the presence of anhydrous potassium carbonate in DMF at room temperature or slightly elevated temperatures. This leads to substitution at the 4-amino position with the pyrrolidinyl group.
Following alkylation, the free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, usually under cooling to control crystallization.
Table 2: Representative Amination Conditions
| Reaction Type | Reagents | Solvent | Base | Temperature | Product Form |
|---|---|---|---|---|---|
| Nucleophilic substitution | Pyrimidin-4-amine intermediate, N-(3-chloropyrrolidine) or N-(2-chloroethyl)pyrrolidine hydrochloride | DMF | K2CO3 or similar | RT to 60 °C | Aminated pyrimidine base |
| Salt formation | Aminated base, HCl | Ethanol or Ether | - | 0–10 °C | Dihydrochloride salt |
Purification Techniques
Flash chromatography using silica gel columns is common for purification of intermediates and crude products, employing gradient elution with dichloromethane (DCM) and other solvents.
Crystallization under controlled temperature and pH adjustments is used for final product isolation, ensuring high purity and yield.
Research Findings and Analytical Data
Elemental analysis and NMR spectroscopy confirm the structure and purity of intermediates and final products.
Mass spectrometry (ESI-MS) is used to verify molecular weight and the presence of desired substituents.
Reaction yields vary depending on conditions but are optimized by controlling temperature, solvent choice, and reagent addition rates.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation to form ester | Ethyl fluoroacetate, Propionyl chloride, NaH | THF or ethers, 0–5 °C, 12 h | 32 | Moderate yield, high purity |
| 2 | Cyclization to pyrimidine | Ester intermediate, Acetate carbonamidine, NaOMe/MeOH | RT, pH 6–7, crystallization | High | Recrystallization for purity |
| 3 | Amination with pyrrolidine | Pyrimidine intermediate, N-(3-chloropyrrolidine) or analog | DMF, K2CO3, RT to 60 °C | Good | Followed by salt formation |
| 4 | Salt formation | Aminated base, HCl | 0–10 °C, ethanol or ether | High | Dihydrochloride salt isolated |
Q & A
How can researchers optimize the synthetic yield of 6-ethyl-5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride while minimizing impurities?
Answer:
Optimization requires a multi-step approach:
- Reaction Condition Screening : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Evidence from analogous pyrimidine syntheses suggests that elevated temperatures (100°C) in polar aprotic solvents improve regioselectivity .
- Purification Strategies : Employ orthogonal methods such as column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) followed by recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. HPLC purity ≥95% is achievable with these steps .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates or pyrrolidine ring-opening products). Adjust stoichiometry of the fluorination step to suppress side reactions .
What methodologies are effective in determining the crystalline structure and stability of this compound under varying environmental conditions?
Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in acetonitrile/water. Analyze intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds in the dihydrochloride form) to confirm stereochemistry and salt formation .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity at 25°C/60% RH. Pyrimidine derivatives with pyrrolidine substituents often show moderate hygroscopicity (<1% mass change), but chloride counterions may increase moisture uptake .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td >200°C typical for similar dihydrochlorides). Stability under accelerated conditions (40°C/75% RH for 4 weeks) should align with ICH guidelines .
Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Electrospray ionization (ESI+) in MRM mode (m/z transition: [M+H]⁺ 295 → 152) achieves LOQ of 1 ng/mL in plasma .
- ¹H/¹⁹F NMR : For structural validation, compare chemical shifts (e.g., δ 8.2 ppm for pyrimidine H; δ -120 ppm for fluorine) against reference spectra. DMSO-d₆ is ideal for resolving pyrrolidine protons .
- Ion Chromatography : Quantify chloride counterions (theoretical 12.19% w/w) to confirm stoichiometry. Use a conductivity detector with suppressed carbonate eluent .
How should researchers design studies to assess the compound’s toxicological profile, including chronic exposure effects?
Answer:
- In Vitro Screening : Test hepatic CYP450 inhibition (e.g., CYP3A4/2D6 isoforms) using human liver microsomes. Pyrimidine analogs with fluorinated substituents often show moderate inhibition (IC₅₀ >10 µM) .
- Rodent Models : Conduct 28-day repeat-dose studies (OECD 407) at 10–100 mg/kg/day. Monitor hematological parameters (e.g., neutrophil counts) and histopathology (liver/kidney). Adjust dosing if weight loss >10% occurs .
- Genotoxicity : Perform Ames test (TA98/TA100 strains) with/without metabolic activation. Fluorinated pyrimidines typically show low mutagenic risk if devoid of reactive alkylating groups .
What computational and experimental approaches are recommended to study the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model binding to kinase targets (e.g., JAK2 or EGFR) using AMBER/CHARMM force fields. The pyrrolidine group’s conformational flexibility may influence binding pocket occupancy .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). A typical Kd range for pyrimidines is 10–100 nM .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Fluorine substitutions often enhance binding entropy via hydrophobic interactions .
How can researchers resolve contradictions in bioactivity data across different assay platforms?
Answer:
- Assay Standardization : Compare IC₅₀ values from cell-free (e.g., enzymatic) vs. cell-based assays. For example, discrepancies may arise from differences in membrane permeability or efflux pump activity (e.g., P-gp inhibition assays) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Adjust for variables like cell line (HEK293 vs. HepG2) or incubation time (24h vs. 48h) .
- Counter-Screen Selectivity : Test against related targets (e.g., other kinases in the same family) to confirm specificity. A selectivity ratio >100-fold indicates minimal off-target effects .
What strategies are effective for improving the compound’s solubility and bioavailability?
Answer:
- Salt Form Screening : Test alternative counterions (e.g., mesylate or citrate) via pH-solubility profiling. Dihydrochloride salts typically exhibit solubility >50 mg/mL in aqueous buffers (pH 1.2–6.8) .
- Nanoparticle Formulation : Use antisolvent precipitation with HPMC or PVP stabilizers to reduce particle size to <200 nm. This can enhance dissolution rate by 3–5x .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to increase logP. Enzymatic cleavage in vivo restores the active form .
How can researchers validate the compound’s stability in long-term storage conditions?
Answer:
- Forced Degradation Studies : Expose to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks. Monitor degradation products via UPLC-PDA; <5% impurity formation is acceptable .
- Arrhenius Modeling : Predict shelf-life at 25°C using data from accelerated conditions (40–60°C). Pyrimidine dihydrochlorides typically show t₉₀ >24 months when stored in amber glass under nitrogen .
- Container Closure Testing : Compare stability in HDPE vs. glass vials with rubber stoppers. Leachables (e.g., silicone oil) can catalyze hydrolysis; use fluoropolymer-lined caps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
